molecular formula C4H6BrF B6249112 rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis CAS No. 2679950-53-7

rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis

Cat. No. B6249112
CAS RN: 2679950-53-7
M. Wt: 153
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis (RBCF) is a compound that has been used in scientific research to study a variety of different physiological and biochemical processes. RBCF is a cyclopropane compound with the molecular formula C3H6BrF, and it is a colorless liquid. RBCF has been found to have several unique properties, such as its ability to act as a chiral agent, a reagent for the synthesis of other compounds, and a catalyst for the production of other chemical reactions. While RBCF has been used in a variety of scientific research applications, it has also been used in laboratory experiments to study the effects of various biochemical and physiological processes.

Mechanism of Action

Rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis acts as a chiral agent, meaning it can be used to separate enantiomers, or molecules that are mirror images of one another. This is due to the fact that the molecule is composed of two asymmetric carbon atoms, which allows for the separation of the two enantiomers. rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis also acts as a reagent for the synthesis of other compounds, and it can be used as a catalyst for the production of various chemical reactions.
Biochemical and Physiological Effects
rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis has been found to have several unique biochemical and physiological effects. It has been found to be an effective chiral agent, as well as a reagent for the synthesis of other compounds. Additionally, rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis has been found to have a variety of effects on the metabolism of carbohydrates, the synthesis of proteins, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis in laboratory experiments is its ability to act as a chiral agent. This allows researchers to separate enantiomers, which can provide valuable information about the structure and function of molecules. Additionally, rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis can be used as a reagent for the synthesis of other compounds, and it can be used as a catalyst for the production of various chemical reactions. However, one of the main limitations of using rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis in laboratory experiments is its toxicity. rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis can be toxic if it is not handled properly, and it can also be toxic if it is inhaled or ingested.

Future Directions

There are several possible future directions for research involving rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis. One possible direction is to further explore its ability to act as a chiral agent, as this could provide valuable insights into the structure and function of molecules. Additionally, further research could be conducted on the biochemical and physiological effects of rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis, as this could provide valuable information about the effects of environmental pollutants on the human body and the effects of various drugs on the body. Finally, further research could be conducted on the synthesis of rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis, as this could lead to the development of more efficient and cost-effective methods of producing this compound.

Synthesis Methods

Rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis can be synthesized by a variety of methods. One method involves the reaction of an alkyl bromide with a fluorinating agent in the presence of a base. This reaction results in the formation of a cyclopropane ring, which is then reacted with a brominating agent to produce rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis. Another method involves the reaction of a bromoalkane with a fluorinating agent in the presence of a base. This method results in the formation of a bromoalkyl fluorocarbon, which is then reacted with a brominating agent to produce rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis.

Scientific Research Applications

Rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis has been used in a variety of scientific research applications. It has been used to study the effects of various biochemical and physiological processes, such as the metabolism of carbohydrates, the synthesis of proteins, and the regulation of gene expression. rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis has also been used to study the effects of environmental pollutants on the human body, as well as the effects of various drugs on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis can be achieved through a three-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "1,2-dibromopropane", "sodium fluoride", "sodium hydride", "tetrahydrofuran", "methanol", "acetic acid" ], "Reaction": [ "Step 1: Conversion of 1,2-dibromopropane to 1-bromomethyl-2-bromopropane using sodium fluoride in tetrahydrofuran as a solvent.", "Step 2: Deprotonation of 1-bromomethyl-2-bromopropane using sodium hydride in tetrahydrofuran as a solvent to form the corresponding carbanion.", "Step 3: Reaction of the carbanion with acetic acid and methanol to yield rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis." ] }

CAS RN

2679950-53-7

Product Name

rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis

Molecular Formula

C4H6BrF

Molecular Weight

153

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.